molecular formula C10H21N3O2 B13598856 1-Ethylpiperidine-4-carboximidamide,aceticacid

1-Ethylpiperidine-4-carboximidamide,aceticacid

Cat. No.: B13598856
M. Wt: 215.29 g/mol
InChI Key: BWFKSGHZLSOVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpiperidine-4-carboximidamide, acetic acid is a chemical compound with the molecular formula C10H20N4O2. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a carboximidamide group, along with an acetic acid moiety.

Preparation Methods

The synthesis of 1-Ethylpiperidine-4-carboximidamide, acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Carboximidamide Group: The carboximidamide group is introduced through the reaction of the piperidine derivative with cyanamide or related reagents.

    Attachment of the Acetic Acid Moiety:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalytic processes and advanced reaction conditions .

Chemical Reactions Analysis

1-Ethylpiperidine-4-carboximidamide, acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethylpiperidine-4-carboximidamide, acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethylpiperidine-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethylpiperidine-4-carboximidamide, acetic acid can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.

    Carboximidamide Derivatives: Compounds with carboximidamide groups attached to different ring systems.

    Acetic Acid Derivatives: Compounds with acetic acid moieties attached to various organic frameworks.

The uniqueness of 1-Ethylpiperidine-4-carboximidamide, acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

acetic acid;1-ethylpiperidine-4-carboximidamide

InChI

InChI=1S/C8H17N3.C2H4O2/c1-2-11-5-3-7(4-6-11)8(9)10;1-2(3)4/h7H,2-6H2,1H3,(H3,9,10);1H3,(H,3,4)

InChI Key

BWFKSGHZLSOVBE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C(=N)N.CC(=O)O

Origin of Product

United States

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